molecular formula C23H25N3O3 B4987040 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine

4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine

Cat. No. B4987040
M. Wt: 391.5 g/mol
InChI Key: ZCWRNZLUYYHVFK-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP belongs to the class of pyrimidine derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the inhibition of various enzymes and signaling pathways. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit various biochemical and physiological effects. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to exhibit antihypertensive effects by inhibiting the activity of angiotensin-converting enzyme (ACE).

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is its potent biological activity against various diseases. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, one of the major limitations of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of information on the pharmacokinetics and toxicity of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which are important factors for drug development.

Future Directions

There are several future directions for research on 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine. One area of research is to improve the solubility and bioavailability of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which would make it a more attractive candidate for drug development. Another area of research is to investigate the pharmacokinetics and toxicity of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which are important factors for drug development. Additionally, further studies are needed to investigate the mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the reaction of 3,4-dimethoxybenzaldehyde, 4-methoxybenzaldehyde, and pyrrolidine with guanidine carbonate in the presence of acetic acid. The product is obtained by recrystallization from ethanol. The yield of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is approximately 50%, and the purity can be confirmed by using various analytical techniques such as NMR, IR, and MS.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the field of cancer treatment. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Another area of research is in the field of inflammation. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to exhibit antiviral activity against various viruses, including influenza A virus and human immunodeficiency virus (HIV).

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-27-18-9-6-16(7-10-18)19-15-20(25-23(24-19)26-12-4-5-13-26)17-8-11-21(28-2)22(14-17)29-3/h6-11,14-15H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWRNZLUYYHVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCCC3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine

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